molecular formula C11H24N2O2 B8014852 tert-Butyl (5-aminopentyl)(methyl)carbamate

tert-Butyl (5-aminopentyl)(methyl)carbamate

Cat. No.: B8014852
M. Wt: 216.32 g/mol
InChI Key: YCOHYDFQUQNMJQ-UHFFFAOYSA-N
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Description

tert-Butyl (5-aminopentyl)(methyl)carbamate, also known as N-Boc-cadaverine, is a chemical compound with the molecular formula C11H24N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is used in various chemical and biological applications due to its reactivity and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (5-aminopentyl)(methyl)carbamate can be synthesized from 1,5-diaminopentane and di-tert-butyl dicarbonate. The reaction involves dissolving 1,5-diaminopentane in tert-butanol and treating it dropwise with di-tert-butyl dicarbonate. The reaction mixture is then stirred at room temperature for approximately 16.5 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-aminopentyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (5-aminopentyl)(methyl)carbamate involves its reactivity with various functional groups. The amine group can form bonds with carboxylic acids, NHS esters, and carbonyl compounds, making it a versatile intermediate in chemical synthesis. The Boc group provides protection during reactions and can be removed under mild acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-aminopentyl)(methyl)carbamate is unique due to its specific structure, which includes a Boc-protected amino group and a terminal amine. This structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-(5-aminopentyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOHYDFQUQNMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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